3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide
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Overview
Description
3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide is a fluorinated organic compound with a unique molecular structure. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring, an iso-pentoxy group at the 2 position, and a methyl sulfide group. This compound is known for its high reactivity and selectivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated phenyl compound under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives. These products can be further utilized in different chemical applications.
Scientific Research Applications
3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the methyl sulfide group can participate in various chemical reactions. The iso-pentoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-methoxyphenyl methyl sulfide
- 3,5-Difluoro-2-ethoxyphenyl methyl sulfide
- 3,5-Difluoro-2-propoxyphenyl methyl sulfide
Uniqueness
Compared to similar compounds, 3,5-Difluoro-2-iso-pentoxyphenyl methyl sulfide stands out due to its iso-pentoxy group, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and reactivity.
Properties
IUPAC Name |
1,5-difluoro-2-(3-methylbutoxy)-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c1-8(2)4-5-15-12-10(14)6-9(13)7-11(12)16-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEJMJUUQMRVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1SC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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